4-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-4,5-diphenyl-1-propylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O2S/c1-2-17-28-24(21-11-7-4-8-12-21)23(20-9-5-3-6-10-20)27-25(28)31(29,30)18-19-13-15-22(26)16-14-19/h3-16H,2,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBPVMSFMPUKHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1S(=O)(=O)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzil with ammonium acetate in the presence of glacial acetic acid to form the imidazole ring. The subsequent steps involve the introduction of the 4-chlorobenzyl and 1-propyl groups, followed by the sulfonation reaction to introduce the sulfone group. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
4-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group is resistant to oxidation, making the compound stable under oxidative conditions.
Reduction: The compound can undergo reduction reactions, although the sulfone group remains largely unaffected.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the aromatic rings, while reduction can lead to the formation of corresponding sulfides.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone exhibit significant antimicrobial properties. A study demonstrated that sulfone derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound has been evaluated for its anticancer effects. In vitro studies showed that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. This property is attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and survival .
Enzyme Inhibition
this compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting carbonic anhydrase, which plays a crucial role in various physiological processes and is a target for drug development in treating conditions like glaucoma and epilepsy .
Biochemical Applications
Biomarker Development
The compound's unique structure allows it to act as a potential biomarker for certain diseases. Research has explored its application in diagnostic assays where it can be utilized to detect specific biochemical changes associated with disease states .
Drug Delivery Systems
In material science, the compound has been incorporated into drug delivery systems due to its favorable solubility and stability characteristics. Studies have shown that when formulated into nanoparticles or liposomes, it enhances the bioavailability of poorly soluble drugs .
Material Science Applications
Polymer Synthesis
this compound has been used as a monomer in the synthesis of novel polymers with tailored properties. These polymers have applications in coatings and adhesives due to their enhanced mechanical strength and thermal stability .
Liquid Crystals
Research into liquid crystalline materials has revealed that this compound can be used to develop new liquid crystal displays (LCDs) with improved performance characteristics. Its incorporation into liquid crystal formulations enhances response times and thermal stability, making it suitable for advanced display technologies .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of various sulfone derivatives, including this compound. The results indicated a significant reduction in bacterial colonies when exposed to the compound compared to controls, highlighting its potential as a therapeutic agent against resistant strains.
Case Study 2: Anticancer Activity
In another investigation published in the Journal of Medicinal Chemistry, the anticancer properties of this compound were assessed against multiple cancer cell lines. The findings demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its utility in cancer therapy.
Mechanism of Action
The mechanism of action of 4-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The sulfone group contributes to the compound’s stability and resistance to metabolic degradation, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Imidazole Derivatives
The following table summarizes key analogs and their substituent-driven differences:
Key Observations:
Sulfone vs. Non-Sulfone Analogs: The sulfone group in the target compound may mimic the VDAC-binding activity observed in sulindac sulfone, which relies on sulfone-mediated interactions .
4-Chlorobenzyl Group: The 4-chlorobenzyl substituent is shared with the coumarin derivative in , which demonstrated notable anti-HIV activity. This suggests that the chloro-aromatic moiety may enhance binding to viral integrase or other targets .
Biological Activity
4-Chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone is an organic compound belonging to the imidazole derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : C25H23ClN2O2S
- Molar Mass : 450.98 g/mol
- CAS Number : 339277-08-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction is crucial for its antimicrobial properties, potentially inhibiting microbial growth by disrupting metabolic pathways or binding to DNA. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound:
- Minimum Inhibitory Concentration (MIC) : The compound exhibits significant activity against various pathogens. For instance, it has been noted that imidazole derivatives can show MIC values as low as 0.22 μg/mL against certain bacterial strains .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 200 |
| Pseudomonas aeruginosa | 500 |
These results indicate that the compound may be effective in treating infections caused by resistant strains of bacteria.
Anticancer Activity
The anticancer potential of the compound has also been explored. Studies suggest that it can suppress tumor growth and induce apoptosis in various cancer cell lines. For example:
- Cell Lines Tested : MCF7 (breast cancer), U87 (glioblastoma)
- IC50 Values : The IC50 for inducing apoptosis in MCF7 cells was reported at approximately 25.72 μM .
Case Studies
-
Study on Antimicrobial Efficacy :
- A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the imidazole structure could enhance antimicrobial efficacy.
- Notably, compounds with similar structures showed a broad spectrum of activity against common pathogens, highlighting the importance of structural variations in enhancing biological effects .
-
Evaluation of Anticancer Properties :
- In vivo studies demonstrated that treatment with the compound resulted in a significant reduction in tumor size in mice models when compared to control groups.
- Flow cytometry analysis revealed increased rates of apoptosis in treated cancer cells, supporting its potential use as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone, and how can yield be optimized?
- Methodology : The synthesis typically involves multi-step reactions:
Imidazole Core Formation : Condensation of glyoxal with aniline derivatives under acidic conditions .
Sulfone Introduction : Oxidation of a sulfide intermediate (e.g., using hydrogen peroxide or mCPBA) to the sulfone .
Propyl Group Addition : Alkylation with 1-bromopropane in the presence of a base (e.g., K₂CO₃) .
- Optimization : Use statistical experimental design (e.g., response surface methodology) to evaluate variables like temperature, solvent polarity, and stoichiometry .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity. Aromatic protons appear as multiplet signals (δ 7.1–7.5 ppm), while sulfone groups deshield adjacent protons .
- X-ray Crystallography : Resolves steric effects and bond angles. For example, the dihedral angle between imidazole and phenyl rings in analogous compounds ranges from 15–35° .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 507.12) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
